molecular formula C15H18Cl2N2O3S B4309888 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE

2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE

Cat. No.: B4309888
M. Wt: 377.3 g/mol
InChI Key: WWMQWVVMIKYYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE is a complex organic compound with a unique structure that includes both aromatic and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of nitro groups to amino groups.

    Chlorination: Introduction of chlorine atoms to specific positions on the benzene ring.

    Sulfonylation: Addition of a sulfonyl group to the amino group.

    Alkylation: Introduction of the alkyne group to the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the alkyne group to a diketone.

    Reduction: Reduction of the nitro groups to amino groups.

    Substitution: Halogen substitution reactions, particularly involving the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide: Lacks the alkyne group.

    2,4-dichloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide: Lacks the sulfonyl group.

    5-[(dimethylamino)sulfonyl]-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide: Lacks the chlorine atoms.

Uniqueness

The presence of both the sulfonyl and alkyne groups in 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE makes it unique compared to its similar compounds

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-methylpent-1-yn-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3S/c1-6-15(3,7-2)18-14(20)10-8-13(12(17)9-11(10)16)23(21,22)19(4)5/h1,8-9H,7H2,2-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMQWVVMIKYYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE
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2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE
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2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE
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2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE
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2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE
Reactant of Route 6
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2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE

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